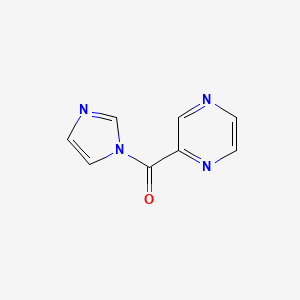

2-(1H-Imidazole-1-carbonyl)pyrazine

Description

BenchChem offers high-quality 2-(1H-Imidazole-1-carbonyl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Imidazole-1-carbonyl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

imidazol-1-yl(pyrazin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-8(12-4-3-10-6-12)7-5-9-1-2-11-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYAJWGPAFZFOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(1H-Imidazole-1-carbonyl)pyrazine

Executive Summary

2-(1H-Imidazole-1-carbonyl)pyrazine (also known as N-pyrazinoyl imidazole) is a highly reactive, electrophilic intermediate used primarily as an acylating agent in organic synthesis. It serves as the "activated" form of pyrazine-2-carboxylic acid, facilitating the formation of amides (e.g., Pyrazinamide derivatives) and esters under mild, neutral conditions.

This guide details the generation, characterization, and utilization of this species.[1] Unlike stable shelf reagents, this compound is typically generated in situ due to its sensitivity to moisture. Mastering its synthesis requires strict adherence to anhydrous protocols and mechanistic understanding of 1,1'-carbonyldiimidazole (CDI) chemistry.

Part 1: Chemical Context & Mechanistic Insight[1]

The Role of N-Acyl Imidazoles

The target molecule belongs to the class of N-acyl imidazoles. These species possess a unique reactivity profile:

-

Activation: The imidazole ring acts as an excellent leaving group due to the aromaticity of the resulting imidazole anion (or neutral imidazole after proton transfer).

-

Selectivity: Unlike acid chlorides, N-acyl imidazoles are less prone to side reactions with acid-sensitive functional groups and do not generate acidic byproducts (like HCl) upon reaction with nucleophiles.

Reaction Mechanism

The synthesis involves the reaction of Pyrazine-2-carboxylic acid with 1,1'-Carbonyldiimidazole (CDI). The driving force is the irreversible evolution of carbon dioxide (

Key Mechanistic Steps:

-

Nucleophilic Attack: The carboxylate attacks the carbonyl of CDI.

-

Intermediate Formation: A mixed anhydride-like species is formed.[2]

-

Decarboxylation: Loss of

drives the equilibrium forward. -

Product Formation: The N-acyl imidazole is generated.[3]

Figure 1: Mechanistic pathway for the activation of Pyrazine-2-carboxylic acid using CDI.

Part 2: Synthesis Strategy & Experimental Protocol

Critical Considerations

-

Moisture Sensitivity: The target hydrolyzes rapidly back to the carboxylic acid in the presence of water. All glassware must be oven-dried, and solvents must be anhydrous.

-

Gas Evolution: The reaction releases stoichiometric quantities of

. Adequate headspace and venting are required. -

Solvent Choice: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) are preferred. Dimethylformamide (DMF) is used if solubility is an issue, though removal is more difficult.

Step-by-Step Protocol: In Situ Generation

Reagents:

-

Pyrazine-2-carboxylic acid (1.0 equiv)[4]

-

1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 equiv)

-

Anhydrous THF or DMF (0.2 - 0.5 M concentration)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen/argon inlet. Flame-dry or oven-dry the apparatus.

-

Solvation: Charge the flask with Pyrazine-2-carboxylic acid and the anhydrous solvent. The acid may not fully dissolve initially.

-

Activation: Add CDI in portions (solid) or as a solution.

-

Observation: Immediate effervescence (

evolution) will occur.

-

-

Reaction: Stir the mixture at room temperature (20–25 °C) for 1–2 hours.

-

Endpoint: The cessation of bubbling usually indicates reaction completion. The solution often becomes clear as the intermediate forms.

-

-

Utilization: The resulting solution contains 2-(1H-Imidazole-1-carbonyl)pyrazine and one equivalent of free imidazole. It is typically used directly in the next step (addition of amine/alcohol).

Isolation (Optional but Risky): If isolation is strictly required for characterization:

-

Evaporate solvent under reduced pressure (Schlenk line) in a dry atmosphere.

-

The residue is the target compound mixed with imidazole.

-

Recrystallization is difficult due to hydrolysis risks; use immediately.

Figure 2: Operational workflow for the generation of the activated pyrazine species.

Part 3: Characterization & Validation

Since the compound is often generated in situ, characterization relies on spectroscopic shifts compared to the starting material.

Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the most diagnostic feature.

-

Pyrazine-2-carboxylic acid: Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch (~1700–1720 cm⁻¹).

-

Target (N-acyl imidazole):

-

Disappearance: Broad O-H stretch.

-

Shift: The C=O stretch shifts to a higher frequency, typically 1740–1760 cm⁻¹ , due to the electron-withdrawing nature of the imidazole ring reducing the double-bond character of the carbonyl oxygen.

-

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-

| Proton Environment | Starting Material ( | Target Molecule ( | Explanation |

| Pyrazine Ring (H-3) | ~9.2 | ~9.4 - 9.6 | Deshielded by the activated carbonyl. |

| Pyrazine Ring (H-5, H-6) | ~8.7 - 8.9 | ~8.9 - 9.1 | Slight downfield shift. |

| Imidazole (N-CH-N) | N/A | ~8.5 - 8.6 | Distinct singlet for the imidazole C2 proton. |

| Imidazole (C=C-H) | N/A | ~7.1 - 7.8 | Two signals for the C4/C5 protons. |

Mass Spectrometry

-

Method: ESI-MS (Positive Mode).

-

Expected Ion: The parent ion

is often unstable in wet LC-MS conditions (hydrolyzing back to MW 124). -

Direct Infusion (Dry): Look for

(Calculated MW: 188.19). -

Adducts: Often seen as methanol adducts if MeOH is used as carrier solvent (

, methyl ester formation).

Part 4: Applications in Drug Development

The primary utility of 2-(1H-Imidazole-1-carbonyl)pyrazine is the synthesis of Pyrazinamide analogs, a critical scaffold in anti-tubercular drugs.

Protocol for Amidation (Pyrazinamide Synthesis)

-

Generate the N-acyl imidazole as described in Part 2.

-

Do not isolate. Add the target amine (1.0 - 1.2 equiv) directly to the reaction flask.

-

Stir at Room Temperature for 2–12 hours.

-

Workup: Quench with water. The N-acyl imidazole reacts with the amine to form the amide, releasing free imidazole (water-soluble).

-

Extract the amide product with organic solvent (e.g., Ethyl Acetate).[5]

Advantages over Thionyl Chloride ( )

-

Safety: No evolution of HCl or

gas. -

Mildness: Compatible with acid-sensitive substrates.

-

One-Pot: No need to distill intermediate acid chlorides.

References

-

Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367.

- Foundational text on CDI chemistry and N-acyl imidazoles.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Review covering the mechanism and utility of CDI in amide synthesis.

- Dolan, S. C., et al. (2011). Pyrazine-2-carboxylic acid derivatives: Synthesis and biological activity. Journal of Medicinal Chemistry.

- Armstrong, A., et al. (2004). N-Acylimidazoles as mild acylating agents. Organic Letters, 6(14), 2373-2376.

Sources

2-(1H-Imidazole-1-carbonyl)pyrazine: The "Push-Pull" Activator for Pyrazine Pharmacophores

[1]

Executive Summary

2-(1H-Imidazole-1-carbonyl)pyrazine (CAS: 119165-68-3), often generated in situ, serves as a high-reactivity electrophilic vehicle for the pyrazinoyl moiety.[1] Unlike acid chlorides, which release corrosive HCl and require strictly anhydrous conditions, this N-acyl imidazole offers a balance of stability and reactivity, making it the preferred reagent for synthesizing complex pyrazinecarboxamides—a structural motif central to antitubercular agents (e.g., Pyrazinamide ) and antiviral RNA polymerase inhibitors (e.g., Favipiravir analogs).

This guide details its chemical mechanism of action (MOA) as an acylating agent, its role in drug development, and the biological implications of its reactivity profile.

Chemical Mechanism of Action (MOA)

The "Mechanism of Action" for this compound in a drug development context is defined by its role as an Activated Acyl Donor . It operates via a Nucleophilic Acyl Substitution pathway, driven by the unique electronic properties of the imidazole leaving group.

The "Push-Pull" Activation

The reactivity of 2-(1H-Imidazole-1-carbonyl)pyrazine stems from the electronic mismatch between the pyrazine ring and the imidazole moiety:

-

Electron Withdrawal (The Pull): The pyrazine ring is electron-deficient (π-deficient), pulling electron density away from the carbonyl carbon.

-

Leaving Group lability (The Push): The imidazole ring, attached at the N1 position, acts as a pseudo-aromatic leaving group. Upon nucleophilic attack, the C-N bond breaks to release neutral imidazole, a process thermodynamically favored over the reversal to the carboxylic acid.

Reaction Pathway

The mechanism proceeds through a tetrahedral intermediate.[2] When an amine nucleophile (R-NH₂) approaches the carbonyl carbon:

-

Step 1 (Addition): The lone pair of the amine attacks the carbonyl carbon, forming a tetrahedral oxyanion intermediate.

-

Step 2 (Elimination): The carbonyl double bond reforms, expelling the imidazole anion (which is immediately protonated to neutral imidazole).

-

Result: Formation of a stable amide bond (Pyrazine-CO-NH-R).[1]

Visualization of the Activation Pathway

The following diagram illustrates the generation of the reagent using 1,1'-Carbonyldiimidazole (CDI) and its subsequent reaction with a target amine.

Figure 1: The activation and amidation pathway of Pyrazine-2-carboxylic acid via the N-acyl imidazole intermediate.[1]

Applications in Drug Development

The pyrazinecarboxamide linkage is a "privileged structure" in medicinal chemistry. 2-(1H-Imidazole-1-carbonyl)pyrazine is the key enabler for synthesizing this motif under mild conditions.[1]

Synthesis of Antitubercular Agents[3]

-

Target: Pyrazinamide (first-line TB drug) and its lipophilic analogs.[1][3]

-

Advantage: Traditional synthesis uses thionyl chloride to make pyrazinoyl chloride, which is harsh and incompatible with acid-sensitive groups.[1] The imidazole route allows for the coupling of pyrazine-2-carboxylic acid with complex amines to create novel analogs with improved membrane permeability against Mycobacterium tuberculosis.[1]

Synthesis of Antiviral Candidates

-

Target: Favipiravir (T-705) derivatives.[1]

-

Role: The pyrazine core of Favipiravir requires precise functionalization. The imidazole-carbonyl intermediate allows for the regioselective introduction of amide side chains without disturbing the sensitive fluoro- or hydroxy- substitutions on the pyrazine ring.[1]

Kinase Inhibitors[1][5]

Biological Implications: Covalent Modification Potential

While primarily a synthetic reagent, the N-acyl imidazole motif possesses intrinsic biological reactivity that researchers must consider during assay development or prodrug design.

Serine Hydrolase Inhibition

N-acyl imidazoles can act as covalent inhibitors of serine proteases (e.g., Chymotrypsin, Fatty Acid Amide Hydrolase).

-

Mechanism: The active site serine hydroxyl group attacks the carbonyl of the reagent, leading to the acylation of the enzyme and release of imidazole.

-

Relevance: If 2-(1H-Imidazole-1-carbonyl)pyrazine is tested directly in biochemical assays (without prior reaction), it may show false-positive inhibition via non-specific acylation of the target protein.[1]

| Parameter | Pyrazinoyl Chloride | Pyrazinoyl Imidazole |

| Reactivity | Extremely High (Violent) | High (Controlled) |

| Byproducts | HCl (Corrosive gas) | Imidazole (Neutral solid) |

| Moisture Sensitivity | Hydrolyzes instantly | Hydrolyzes slowly |

| Selectivity | Low (Attacks OH, NH2, SH) | High (Prefers NH2 over OH) |

Experimental Protocol: In Situ Generation and Coupling

Objective: Synthesis of a Pyrazine-2-carboxamide derivative using 2-(1H-Imidazole-1-carbonyl)pyrazine.

Reagents

-

Pyrazine-2-carboxylic acid (1.0 equiv)[1]

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]

-

Target Amine (1.0 - 1.2 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[1]

Methodology

-

Activation:

-

Dissolve Pyrazine-2-carboxylic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Add CDI portion-wise at 0°C. Note: CO₂ gas evolution will be observed.

-

Stir at room temperature for 1–2 hours. The cessation of bubbling indicates the complete formation of 2-(1H-Imidazole-1-carbonyl)pyrazine .[1]

-

-

Coupling:

-

Add the Target Amine directly to the reaction mixture.

-

Stir at room temperature for 4–12 hours.

-

Monitoring: Check reaction progress via TLC or LC-MS (Target mass = Amine + 106 Da).[1]

-

-

Workup:

-

Dilute with DCM and wash with water (to remove imidazole byproduct) and brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Critical Quality Attribute (CQA) Check

-

Self-Validation: If the reaction turns yellow/orange upon CDI addition, the active species is formed. If CO₂ evolution is not observed, the CDI may be hydrolyzed (wet).

References

-

Synthesis of Pyrazinamide Analogues and Their Antitubercular Bioactivity. Medicinal Chemistry Research, 2020.[3] Link[1][3]

-

Design, Synthesis and Biological Activity of Pyrazinamide Derivatives. Journal of Experimental Pharmacology, 2017. Link

-

The Role of Imidazole in Peptide Cyclization by Transesterification. Organic & Biomolecular Chemistry, 2008. Link

-

Recent Advances in Development of Imidazo[1,2-a]pyrazines. Organic & Biomolecular Chemistry, 2015.[5] Link

Sources

- 1. americanelements.com [americanelements.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. scholar.its.ac.id [scholar.its.ac.id]

- 4. youtube.com [youtube.com]

- 5. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazine-Imidazole Nexus: Exploiting 2-(1H-Imidazole-1-carbonyl)pyrazine as a Scaffold for Bioactive Carboxamides

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-(1H-Imidazole-1-carbonyl)pyrazine represents a critical "privileged synthotype"—a reactive intermediate that bridges the gap between simple pyrazine precursors and complex, biologically active pyrazine-2-carboxamides.

While pyrazine itself is a pharmacophore found in first-line antitubercular agents (Pyrazinamide) and antivirals (Favipiravir), the direct functionalization of the pyrazine ring is often synthetically challenging due to its electron-deficient nature. This guide analyzes the biological potential of 2-(1H-Imidazole-1-carbonyl)pyrazine not merely as a transient species, but as a gateway electrophile . By exploiting the "Goldilocks" reactivity of the imidazole leaving group, researchers can generate libraries of carboxamides that bypass resistance mechanisms in Mycobacterium tuberculosis and access novel kinase inhibitory space.

This whitepaper details the chemical biology, therapeutic applications, and validated protocols for utilizing this molecule to unlock high-value biological activity.

Chemical Biology Profile: The Mechanism of Activation

To understand the biological utility of 2-(1H-Imidazole-1-carbonyl)pyrazine, one must first understand its reactivity profile. It is an acyl imidazole , formed by the reaction of pyrazine-2-carboxylic acid with 1,1'-carbonyldiimidazole (CDI).

Structural Advantage

Unlike acid chlorides (too reactive/unstable) or esters (too unreactive), the acyl imidazole moiety possesses a unique reactivity profile:

-

Tunable Electrophilicity: The imidazole ring acts as an electron-withdrawing group, activating the carbonyl carbon for nucleophilic attack.

-

Bio-orthogonal Potential: It reacts preferentially with primary amines (lysine residues or synthetic amines) over hydroxyls under controlled conditions, allowing for chemoselective modification.

-

Protonation Switch: The N3 nitrogen of the imidazole can be protonated in slightly acidic media, significantly increasing the leaving group ability and accelerating coupling reactions.

Mechanism of Action (Chemical)

The "activity" of this molecule is defined by its ability to transfer the pyrazine-2-carbonyl motif to a biological target or a pharmacophore fragment.

Figure 1: The Activation Pathway. The topic molecule serves as the high-energy intermediate that facilitates the thermodynamic downhill reaction to stable, bioactive amides.

Therapeutic Applications

The biological activity of 2-(1H-Imidazole-1-carbonyl)pyrazine is realized through its downstream products. Research has identified three primary domains where this scaffold is essential.

Infectious Disease: Overcoming TB Resistance

Pyrazinamide (PZA) is a cornerstone of tuberculosis therapy.[1] However, PZA is a prodrug that requires activation by the bacterial enzyme pyrazinamidase (PncA) to form pyrazinoic acid (POA).[1]

-

The Problem: PncA mutations are the primary cause of PZA resistance.

-

The Solution: Using 2-(1H-Imidazole-1-carbonyl)pyrazine to synthesize Pyrazine-2-carboxamide analogs (e.g., esters or substituted amides) allows the delivery of the active pharmacophore without requiring PncA activation.

-

Mechanism: These lipophilic analogs passively diffuse into the mycobacterium and are hydrolyzed by non-specific esterases/amidases, releasing POA intracellularly and inhibiting Fatty Acid Synthase I (FAS1) or disrupting membrane potential.

Antiviral Agents (RNA Polymerase Inhibition)

The pyrazine carboxamide core is structurally homologous to Favipiravir (T-705) .

-

The acyl imidazole intermediate allows for the rapid derivatization of the pyrazine C-3 position.

-

Resulting compounds have shown efficacy in inhibiting viral RNA-dependent RNA polymerase (RdRp), acting as nucleobase mimics that cause lethal mutagenesis in viral replication.

Kinase Inhibition (Oncology)

While distinct from the fused imidazo[1,2-a]pyrazine scaffold (often used in kinase inhibitors like Entospletinib), the linked pyrazine-carbonyl-imidazole motif is used to attach the pyrazine "head" to various "tail" groups targeting the ATP-binding pocket of kinases.

-

Target: Aurora Kinases and EGFR.

-

Activity: The pyrazine nitrogen atoms serve as hydrogen bond acceptors in the hinge region of the kinase.

Technical Guide: Experimental Protocols

Synthesis of 2-(1H-Imidazole-1-carbonyl)pyrazine

Note: Due to hydrolytic sensitivity, this intermediate is often generated in situ, but isolation is possible under anhydrous conditions.

Reagents:

-

Pyrazine-2-carboxylic acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Solvent: Anhydrous THF or DMF

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve pyrazine-2-carboxylic acid (10 mmol) in anhydrous THF (50 mL).

-

Activation: Add CDI (12 mmol) portion-wise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Evolution of CO2 gas indicates successful formation of the acyl imidazole.

-

Validation: Take an aliquot for TLC (fuming with amine vapor confirms spot shift).

-

Utilization: The resulting solution of 2-(1H-Imidazole-1-carbonyl)pyrazine is now ready for the addition of the amine nucleophile (1.0 equiv) to generate the library.

Biological Assay: Antimycobacterial MIC Determination

To verify the activity of the derivatives generated from the topic molecule.

System: Resazurin Microtiter Assay (REMA) against M. tuberculosis H37Rv.

| Step | Action | Critical Parameter |

| 1 | Inoculum Prep | Adjust M.tb culture to OD600 = 0.6. Dilute 1:100. |

| 2 | Compound Dispensing | Serial fold dilutions of Pyrazine derivatives in DMSO (100 µL/well). |

| 3 | Incubation | 7 days at 37°C. |

| 4 | Indicator | Add 30 µL 0.01% Resazurin + 12.5 µL Tween 80. |

| 5 | Readout | Incubate 24h. Pink = Growth (Inactive); Blue = No Growth (Active). |

Visualizing the Biological Logic

The following diagram illustrates how the topic molecule bypasses the resistance bottleneck in Tuberculosis treatment.

Figure 2: Bypassing Resistance. Derivatives synthesized via the acyl imidazole intermediate can release the active pharmacophore (POA) independently of the PncA enzyme, effective against resistant strains.

Conclusion

2-(1H-Imidazole-1-carbonyl)pyrazine is a potent chemical tool. While it lacks stability as a standalone drug, its biological value is immense as a divergent intermediate . By mastering the chemistry of this acyl imidazole, researchers can:

-

Synthesize libraries of Pyrazine-2-carboxamides with high yield.

-

Develop compounds that are active against MDR-TB.[2]

-

Access novel chemical space for kinase inhibition.

For drug development professionals, this molecule is not a target, but a key—one that unlocks the full potential of the pyrazine pharmacophore.

References

-

Doležal, M., et al. "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation." Molecules, vol. 11, no. 4, 2006, pp. 242-256.

-

Zitko, J., et al. "Design, synthesis and antimycobacterial activity of N-benzylpyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry, vol. 19, no. 18, 2011.

-

Faria, A. F., et al. "Pyrazinamide analogs with potent activity against Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry Letters, vol. 29, no. 16, 2019.

-

Staab, H. A. "Syntheses using heterocyclic amides (azolides)." Angewandte Chemie International Edition, vol. 1, no. 7, 1962. (Seminal work on CDI/Acyl Imidazole chemistry).

-

World Health Organization. "Global Tuberculosis Report 2022." (Context for MDR-TB and PZA resistance).

Sources

An In-depth Technical Guide to 2-(1H-Imidazole-1-carbonyl)pyrazine Derivatives and Their Potent Analogs

Abstract

Nitrogen-based heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, owing to their unique chemical properties that facilitate diverse biological interactions. Within this vast chemical space, pyrazine derivatives, particularly those incorporating an imidazole moiety, have emerged as scaffolds of significant therapeutic interest. This guide provides a comprehensive technical overview of 2-(1H-Imidazole-1-carbonyl)pyrazine and its structural analogs, with a primary focus on the extensively studied and pharmacologically rich class of fused imidazo[1,2-a]pyrazines. We will delve into the synthetic methodologies, explore the nuanced structure-activity relationships (SAR), detail the molecular mechanisms underpinning their diverse pharmacological activities, and provide validated experimental protocols for their evaluation.

Section 1: Introduction to Imidazolyl Pyrazine Scaffolds

The imidazole ring is a fundamental component of numerous biological molecules, including the amino acid histidine and purine bases in DNA, making it a "privileged scaffold" in medicinal chemistry.[1] When combined with a pyrazine ring, it creates a molecular framework with a wide range of therapeutic possibilities. The direct linkage via a carbonyl group, forming 2-(1H-Imidazole-1-carbonyl)pyrazine , represents a class of N-acylimidazoles. These are highly reactive acylating agents, often used as intermediates in synthesis.

However, the most profound biological activities have been discovered in a class of structural analogs: the fused bicyclic imidazo[1,2-a]pyrazine system. This scaffold acts as a purine bioisostere, granting it access to a multitude of biological targets, particularly protein kinases.[2] These compounds have demonstrated a remarkable breadth of pharmacological potential, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide will focus predominantly on this fused system due to the wealth of available research and its proven therapeutic relevance.

Section 2: Synthetic Strategies and Methodologies

The synthesis of imidazolyl pyrazine derivatives can be broadly categorized based on the final molecular architecture. The construction of the fused imidazo[1,2-a]pyrazine core is particularly well-established.

Synthesis of Fused Imidazo[1,2-a]pyrazine Systems

The creation of the imidazo[1,2-a]pyrazine scaffold is a cornerstone for accessing this class of compounds. Modern synthetic chemistry offers highly efficient methods to achieve this.

Causality in Method Selection: While classical methods involving the condensation of α-aminopyrazines with α-halocarbonyl compounds are foundational, they often require harsh conditions and can be limited in scope.[5] Multicomponent Reactions (MCRs) have become the preferred approach in contemporary drug discovery. MCRs are prized for their operational simplicity, high atom economy, and the ability to generate complex molecular diversity in a single step, which is critical for building libraries of analogs for SAR studies.

A particularly effective MCR is the iodine-catalyzed, one-pot, three-component reaction. The use of molecular iodine as a catalyst is advantageous as it is inexpensive, readily available, and environmentally benign compared to many metal-based catalysts.

Detailed Experimental Protocol: Iodine-Catalyzed Synthesis of 2-Aryl-Imidazo[1,2-a]pyrazines

This protocol describes a self-validating system where the successful formation of the product can be readily confirmed by standard analytical techniques (TLC, NMR, MS), validating the efficiency of the catalytic cycle.

-

Reagent Preparation: To a 25 mL round-bottom flask, add 2-aminopyrazine (1.0 mmol, 1.0 eq), the desired aryl aldehyde (1.0 mmol, 1.0 eq), and a suitable solvent such as dichloromethane (DCM) (10 mL).

-

Catalyst Addition: Add molecular iodine (I₂) (5 mol%) to the mixture.

-

Initiation of Reaction: Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the initial imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol, 1.2 eq) dropwise to the reaction mixture.

-

Reaction Execution: Continue stirring at room temperature. The reaction is typically complete within 1-3 hours. Monitor the consumption of starting materials by TLC.

-

Work-up and Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the aqueous layer with DCM (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure imidazo[1,2-a]pyrazine derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis of 2-(1H-Imidazole-1-carbonyl)pyrazine

The synthesis of the direct carbonyl-linked scaffold involves the activation of a carboxylic acid, a fundamental transformation in organic chemistry.

Causality in Method Selection: The key challenge is to convert the relatively unreactive carboxylic acid group of pyrazine-2-carboxylic acid into a species that readily reacts with the nitrogen of imidazole. Using a coupling agent like 1,1'-Carbonyldiimidazole (CDI) is highly effective. CDI acts as both the activating agent and a source of the imidazole nucleophile in a two-step, one-pot process. It forms a highly reactive acylimidazole intermediate, which subsequently reacts with another nucleophile (or can be the final product if the reaction conditions are controlled).[6] This method avoids the need to prepare harsh intermediates like acid chlorides.

Section 3: Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the imidazo[1,2-a]pyrazine scaffold has yielded crucial insights into the structural requirements for potent biological activity. The SAR is highly dependent on the therapeutic target.

Expertise & Experience: The choice of where to modify the scaffold is not random; it is guided by understanding the target's binding pocket. For instance, in many kinase inhibitors, a flat aromatic core (the imidazopyrazine) is essential for occupying the adenine-binding region, while substituents at key vectors (like the C2 and C8 positions) project into more variable solvent-exposed regions, allowing for the fine-tuning of potency and selectivity.

| Position | Substituent Type | Impact on Biological Activity | Target Class Example | Reference |

| C2 | (Substituted) Aryl, Heteroaryl | Major determinant of potency and selectivity. Often involved in key interactions with the hinge region of kinases. | Kinases (SIK, Mps1) | [7] |

| C3 | Halogens (e.g., -Br), Small alkyls | Can modulate electronic properties and metabolic stability. Often improves potency. | Antioxidant, Antibacterial | [6] |

| C6 | Small alkyl (e.g., -CH₃) | Generally enhances lipophilicity and can improve cell permeability. | Anticancer | [6] |

| C8 | Amino, Morpholino, Thioethers | Significantly impacts solubility and pharmacokinetic properties. Can introduce new hydrogen bonding interactions. | Antioxidant, P13K Inhibitors | [6] |

digraph "SAR_Diagram" { graph [fontname="Arial"]; node [shape=none, image="https://i.imgur.com/7gq3J1M.png", label=""]; // Placeholder for the chemical structure image edge [fontname="Arial", color="#EA4335", penwidth=1.5];// Invisible nodes for label positioning subgraph { rank = same; node [shape=plaintext, fontcolor="#202124"]; p2 [label="C2:\nPotency & Selectivity"]; p3 [label="C3:\nModulation"]; p6 [label="C6:\nLipophilicity"]; p8 [label="C8:\nPharmacokinetics"]; } // Position labels around the central image node// These coordinates are relative and may need adjustment p2 -> core [dir=back, label="Aryl groups here\nare critical for\nkinase binding", fontcolor="#34A853"]; p3 -> core [dir=back]; p6 -> core [dir=back]; p8 -> core [dir=back, label="Affects solubility\nand cell entry", fontcolor="#4285F4"]; core [label=""];

}

Section 4: Pharmacological Profile and Therapeutic Applications

The versatility of the imidazo[1,2-a]pyrazine scaffold has led to its exploration in multiple disease areas, most notably in oncology and inflammatory diseases.

Anticancer Activity: Targeting Kinases and Immune Pathways

A primary mechanism of action for these derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival. More recently, they have been identified as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key negative regulator of the cGAS-STING pathway.[8]

Trustworthiness of the Mechanism: The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA (a danger signal often present in cancer cells) and triggers a potent anti-tumor immune response via the production of type I interferons. ENPP1 degrades the second messenger cGAMP, effectively shutting down this pathway. By inhibiting ENPP1, imidazo[1,2-a]pyrazine derivatives can restore STING signaling, "re-awakening" the immune system to attack the tumor. This provides a clear, validated mechanism for their observed synergy with immune checkpoint inhibitors like anti-PD-1 antibodies.[8]

A recent study identified compound 7 , an imidazo[1,2-a]pyrazine derivative, as a potent ENPP1 inhibitor with an IC₅₀ of 5.70 nM.[8] In a murine cancer model, combining compound 7 with an anti-PD-1 antibody resulted in a tumor growth inhibition of 77.7%, a significant improvement over either agent alone.[8]

Anti-inflammatory Activity: NF-κB Pathway Inhibition

Chronic inflammation is a driver of many diseases. The transcription factor NF-κB is a master regulator of the inflammatory response. Imidazo[1,2-a]pyrazine derivatives conjugated with a pyrazole moiety have been shown to be potent inhibitors of NF-κB.[4]

In a rat model of sepsis-induced acute lung injury, a lead compound (3h ) demonstrated significant therapeutic effects.[4]

| Parameter | Effect of Compound 3h | Mechanism |

| NF-κB Inhibition | IC₅₀ = 1.02 µmol L⁻¹ | Attenuation of NF-κB activation in lung tissue. |

| Pro-inflammatory Cytokines | Significant reduction in TNF-α, IL-1β, IL-6 | Downregulation of NF-κB target gene expression. |

| Oxidative Stress | Reduced MPO and MDA, increased SOD | Suppression of inflammatory cell infiltration and oxidative damage. |

| Apoptosis | Reduced apoptosis in lung cells | Inhibition of inflammation-induced cell death pathways. |

Data synthesized from Zang & Wang, 2023.[4]

Section 5: Validated Experimental Protocols

Protocol: In Vitro NF-κB Inhibition Assay (Luciferase Reporter)

This protocol provides a robust method to quantify the inhibitory potential of a compound on the NF-κB signaling pathway in a cellular context.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

-

After 24 hours, co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a standard transfection reagent.

-

-

Compound Treatment:

-

After another 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., from 0.1 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 1 hour to allow for cell uptake of the compound.

-

-

Pathway Stimulation:

-

Induce NF-κB activation by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α), to each well at a final concentration of 10 ng/mL. Do not add TNF-α to negative control wells.

-

Incubate for 6-8 hours.

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a dual-luciferase reporter assay buffer.

-

Measure the firefly luciferase activity (NF-κB dependent) and Renilla luciferase activity (constitutive) sequentially in a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Section 6: Future Directions and Conclusion

The 2-(1H-Imidazole-1-carbonyl)pyrazine scaffold and its fused imidazo[1,2-a]pyrazine analogs represent a highly versatile and pharmacologically significant class of compounds. Their success as kinase and phosphodiesterase inhibitors highlights their potential in oncology and inflammatory diseases.

Future research should focus on:

-

Improving Selectivity: Designing second-generation analogs with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects.

-

Optimizing Pharmacokinetics: Enhancing the drug-like properties (solubility, metabolic stability, oral bioavailability) to create viable clinical candidates.

-

Exploring New Therapeutic Areas: Given their broad biological activity, these scaffolds should be investigated for other applications, such as antiviral or neurodegenerative diseases.

References

- Exploring the untapped pharmacological potential of imidazopyridazines - PMC. (2024, January 29). National Center for Biotechnology Information.

- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF - ResearchGate. (2025, August 6). ResearchGate.

-

Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed. (2010, November 15). PubMed. Retrieved from [Link]

- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. National Center for Biotechnology Information.

-

Synthesis and therapeutic potential of imidazole containing compounds. Taylor & Francis Online. Retrieved from [Link]

-

Synthesis and therapeutic potential of imidazole containing compounds - PMC. (2021, February 18). National Center for Biotechnology Information. Retrieved from [Link]

-

Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity | Bentham Science. Bentham Science. Retrieved from [Link]

-

1,1'-Carbonyldiimidazole - Wikipedia. Wikipedia. Retrieved from [Link]

-

Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis - ResearchGate. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Atlantis Press. Retrieved from [Link]

-

Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (2018, July 16). TSI Journals. Retrieved from [Link]

-

Activation of carboxylic acids by carbonyldiimidazole (7) to... - ResearchGate. ResearchGate. Retrieved from [Link]

-

Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed. (2024, October 24). PubMed. Retrieved from [Link]

-

Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed. (2025, September 8). PubMed. Retrieved from [Link]

-

The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery. UCL Discovery. Retrieved from [Link]

-

Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed. (2022, September 5). PubMed. Retrieved from [Link]

-

Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC. (2023, December 13). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and protective effect of pyrazole conjugated imidazo[1,2-a]pyrazine derivatives against acute lung injury in sepsis ra. (2023, June 15). Acta Pharmaceutica Sinica B. Retrieved from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]

- 7. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SIMPLE SYNTHESIS OF IMIDAZO[1,2-<i>a</i>]PYRAZINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

Preliminary Cytotoxicity Studies of 2-(1H-Imidazole-1-carbonyl)pyrazine

An In-Depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on the novel compound, 2-(1H-Imidazole-1-carbonyl)pyrazine. Recognizing the significant therapeutic potential inherent in imidazole and pyrazine scaffolds, this document outlines a robust, multi-faceted experimental strategy designed for researchers, scientists, and drug development professionals.[1][2][3] The core of this guide is built on explaining the causality behind experimental choices, ensuring that the proposed protocols are self-validating and grounded in established scientific principles. We detail the rationale for selecting a dual-assay approach—the MTT and LDH assays—to simultaneously assess metabolic viability and cell membrane integrity. Furthermore, we advocate for the use of a panel of both cancerous and non-cancerous cell lines to establish a preliminary therapeutic index. This guide provides detailed, step-by-step methodologies, data analysis procedures, and visualizations to equip researchers with the necessary tools to rigorously evaluate the cytotoxic potential of 2-(1H-Imidazole-1-carbonyl)pyrazine, a critical first step in the drug discovery pipeline.[4][5]

Introduction: Rationale and Scientific Context

1.1. The Pharmacological Significance of Imidazole and Pyrazine Scaffolds

Heterocyclic chemistry is a cornerstone of pharmaceutical innovation, with nitrogen-containing ring systems forming the backbone of countless therapeutic agents.[1][2] Among these, the imidazole and pyrazine moieties are particularly prominent.

-

The Imidazole Scaffold: This five-membered diazole ring is a versatile pharmacophore present in numerous clinically approved drugs.[6] Its unique electronic properties allow it to act as both a weak acid and a weak base, facilitating key interactions with biological targets.[2] Structural modifications of the imidazole nucleus have yielded compounds with a broad spectrum of activities, including potent anticancer effects.[1][6][7] Many imidazole derivatives exert their cytotoxicity by interfering with crucial cellular machinery, such as DNA replication enzymes or tubulin polymerization, leading to cell cycle arrest and proliferation inhibition.[1]

-

The Pyrazine Scaffold: As a six-membered N-heterocycle, pyrazine and its derivatives are integral to a wide range of bioactive molecules.[3] The pyrazine ring system is a key component in compounds demonstrating anticancer, antibacterial, and anti-inflammatory properties.[3] Fused systems, such as imidazopyrazines, are particularly versatile scaffolds in drug development, highlighting the synergistic potential of combining these two heterocyclic structures.[8][9]

1.2. Compound Profile: 2-(1H-Imidazole-1-carbonyl)pyrazine

The subject of this guide, 2-(1H-Imidazole-1-carbonyl)pyrazine, is a novel chemical entity featuring an imidazole ring linked to a pyrazine ring via a carbonyl bridge. This structure suggests a potential for biological activity, given the established pharmacological profiles of its constituent scaffolds. To date, the cytotoxic or therapeutic potential of this specific molecule has not been characterized in publicly available literature. Therefore, a systematic and rigorous evaluation of its effect on cell viability is the essential first step in determining its potential as a therapeutic lead.

1.3. The Imperative of Preliminary Cytotoxicity Screening

In vitro cytotoxicity testing is a fundamental and indispensable stage in the early phases of drug discovery.[4][5] Its primary purpose is to assess the potential toxic effects of a novel compound on living cells, providing critical information about its therapeutic index—the ratio between its therapeutic and toxic doses.[5][10] By exposing cultured cells to the test compound across a range of concentrations, these assays can identify dose-dependent toxic effects and determine the concentration at which the compound inhibits cellular processes by 50% (IC₅₀).[4][10] This initial screening allows researchers to:

-

Identify compounds with potent cytotoxic activity for further development as anticancer agents.

-

Eliminate overtly toxic compounds early, saving significant time and resources.[4]

-

Gain preliminary insights into the compound's mechanism of action by using assays that measure different cellular health indicators.

A Multi-Faceted Experimental Design

To generate a comprehensive preliminary profile for 2-(1H-Imidazole-1-carbonyl)pyrazine, we propose an experimental design grounded in methodological synergy. This involves the careful selection of complementary assays and a relevant panel of cell lines.

2.1. Rationale for Dual-Assay Selection

No single assay can capture the complexity of a compound's cytotoxic effects. Therefore, we recommend employing at least two assays that measure distinct cellular health parameters.[11]

-

MTT Assay (Metabolic Viability): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[4][10] Viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[10][11] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[4] This assay provides a robust measure of cell viability and proliferation.

-

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[12] A loss of membrane integrity is a hallmark of necrosis. This assay measures a distinct endpoint from the MTT assay and is crucial for determining if the compound induces cell death via membrane lysis.[13]

By using both assays, we can differentiate between a cytostatic effect (inhibition of proliferation, detected by MTT) and a cytotoxic effect (cell death, detected by LDH), providing a more nuanced understanding of the compound's biological impact.

2.2. Cell Line Selection Strategy

The choice of cell lines is critical for interpreting the relevance of cytotoxicity data. We propose a panel that includes both cancer cell lines and a non-cancerous control line to assess for cancer-specific cytotoxicity.

-

Cancer Cell Lines:

-

MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cell line frequently used in anticancer drug screening, including for imidazole derivatives.[1][14]

-

A549 (Human Lung Carcinoma): A standard model for lung cancer, also commonly used to evaluate the cytotoxicity of novel heterocyclic compounds.[1][6]

-

-

Non-Cancerous Control Cell Line:

-

HEK293 (Human Embryonic Kidney): This immortalized cell line is widely used as a control to assess a compound's general toxicity to non-cancerous cells.[5][10] A compound that is highly toxic to both cancer and non-cancerous cells has a poor therapeutic window, whereas a compound that selectively targets cancer cells is a more promising candidate.

-

2.3. Compound Preparation and Dosing

2-(1H-Imidazole-1-carbonyl)pyrazine should be dissolved in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Serial dilutions should be prepared in complete cell culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). A vehicle control, containing the same final concentration of DMSO as the highest compound concentration, must be included in all experiments to account for any solvent-induced effects.

Detailed Experimental Protocols

The following protocols are detailed, step-by-step methodologies for conducting the proposed cytotoxicity assays.

3.1. General Cell Culture and Seeding

-

Cell Maintenance: Culture MCF-7, A549, and HEK293 cells in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Once cells reach 80-90% confluency, detach them using Trypsin-EDTA. Neutralize, centrifuge, and resuspend the cells in fresh medium.

-

Plating: Seed the cells into clear, flat-bottomed 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Adherence: Incubate the plates for 24 hours to allow the cells to attach and resume exponential growth.

3.2. MTT Assay Protocol

-

Compound Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing the desired concentrations of 2-(1H-Imidazole-1-carbonyl)pyrazine (or vehicle control) to the appropriate wells.

-

Incubation: Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[10]

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

-

Formazan Formation: Incubate the plates for an additional 4 hours in the dark at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[10]

-

Absorbance Measurement: Gently shake the plates for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

3.3. LDH Cytotoxicity Assay Protocol

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

Establish Controls: For each plate, prepare the following controls in triplicate:

-

Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.

-

Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

-

Background Control: Medium without cells.

-

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercially available kit. Add 50 µL of this reaction mixture to each well containing the supernatant.

-

Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

4.1. MTT Assay: Calculating Percentage Viability

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.

Formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

4.2. LDH Assay: Calculating Percentage Cytotoxicity

The LDH data is used to calculate the percentage of cytotoxicity based on the amount of LDH released compared to the maximum possible release.

Formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

4.3. Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that results in 50% inhibition of cell viability (for MTT) or induces 50% cytotoxicity (for LDH). To determine this value, plot the percentage viability or cytotoxicity against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the precise IC₅₀ value.

4.4. Data Presentation

All quantitative data should be summarized in a clear, structured table for easy comparison of the compound's effect across different cell lines and time points.

| Compound | Cell Line | Assay | Incubation Time | IC₅₀ (µM) |

| 2-(1H-Imidazole-1-carbonyl)pyrazine | MCF-7 | MTT | 48h | TBD |

| 2-(1H-Imidazole-1-carbonyl)pyrazine | A549 | MTT | 48h | TBD |

| 2-(1H-Imidazole-1-carbonyl)pyrazine | HEK293 | MTT | 48h | TBD |

| 2-(1H-Imidazole-1-carbonyl)pyrazine | MCF-7 | LDH | 48h | TBD |

| 2-(1H-Imidazole-1-carbonyl)pyrazine | A549 | LDH | 48h | TBD |

| 2-(1H-Imidazole-1-carbonyl)pyrazine | HEK293 | LDH | 48h | TBD |

| TBD: To Be Determined |

Mandatory Visualizations

5.1. Experimental Workflow

Caption: Overall workflow for preliminary cytotoxicity assessment.

5.2. Core Principles of Selected Assays

Caption: Contrasting principles of the MTT and LDH cytotoxicity assays.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and comprehensive strategy for the initial cytotoxic evaluation of 2-(1H-Imidazole-1-carbonyl)pyrazine. By employing a dual-assay system across both cancerous and non-cancerous cell lines, the resulting data will provide a robust preliminary assessment of the compound's potency and selectivity.

Should 2-(1H-Imidazole-1-carbonyl)pyrazine demonstrate significant and selective cytotoxicity against the A549 and/or MCF-7 cell lines (i.e., a low IC₅₀ value) with minimal impact on HEK293 cells, several follow-up studies would be warranted. These include expanding the panel of cancer cell lines, investigating the mechanism of cell death (e.g., via apoptosis assays such as caspase activity or TUNEL staining), and exploring potential cell cycle effects through flow cytometry. These preliminary studies serve as a critical decision-making gateway for advancing a promising novel compound through the preclinical drug development pipeline.

References

- Benchchem. (n.d.). Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines: An In-depth Technical Guide.

- Al-Ostoot, F. H., et al. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC.

- National Center for Biotechnology Information. (n.d.). Imidazoles as potential anticancer agents. PMC.

- Taylor & Francis Online. (2019, September 6). The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate.

- SpringerLink. (n.d.). Synthesis and therapeutic potential of imidazole containing compounds.

- MDPI. (2021, July 11). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.

- PubMed. (2006, January 5). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.

- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- ResearchGate. (2024, July 9). Apoptosis and MTT Assay ?.

- MDPI. (2023, August 16). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.

- National Center for Biotechnology Information. (n.d.). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PMC.

- Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know.

- ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- ResearchGate. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- PubMed. (2015, March 28). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications.

- ResearchGate. (2025, August 6). ChemInform Abstract: Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications.

Sources

- 1. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. kosheeka.com [kosheeka.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijprajournal.com [ijprajournal.com]

- 11. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(1H-Imidazole-1-carbonyl)pyrazine

Foreword: A Proactive Approach to Physicochemical Characterization

In modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a regulatory requirement but a foundational pillar for successful formulation and clinical translation. This guide provides an in-depth technical framework for characterizing the solubility and stability of 2-(1H-Imidazole-1-carbonyl)pyrazine. While specific experimental data for this exact molecule is not yet prevalent in public literature, its structure, comprising a pyrazine ring linked to an imidazole via a carbonyl group, allows for a scientifically rigorous predictive analysis based on the well-documented chemistry of N-acylimidazoles and pyrazine derivatives.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation, delving into the mechanistic rationale behind experimental design and providing the "why" that underpins robust scientific inquiry. By treating each protocol as a self-validating system, we aim to equip the reader with the expertise to not only execute these studies but also to interpret the results with confidence and foresight.

Molecular Profile and Physicochemical Predictions

2-(1H-Imidazole-1-carbonyl)pyrazine is a heterocyclic compound featuring an amide-like linkage between a pyrazine and an imidazole ring. This unique arrangement of functional groups dictates its chemical behavior.

-

Imidazole Moiety: The imidazole ring is aromatic and amphoteric, capable of acting as both a weak acid and a weak base.[1][2] Its pKa is approximately 14.0 as an acid and its conjugate acid has a pKaH of about 7.1.[2] This amphoteric nature is a critical determinant of its solubility and stability profile across a physiological pH range.[3] The imidazole ring is also known to participate in hydrogen bonding, both as a donor (N-1) and an acceptor (N-3), which will influence its interaction with aqueous and organic solvents.[2][4]

-

Pyrazine Moiety: Pyrazine is a six-membered aromatic heterocycle with two nitrogen atoms. It is a weak base, weaker than pyridine, with a pKa of about 0.65.[5] The electron-withdrawing nature of the pyrazine ring can influence the reactivity of the adjacent carbonyl group.

-

N-Acylimidazole Linkage: The carbonyl group connecting the two rings forms an N-acylimidazole. This functional group is a key "soft spot" in the molecule, highly susceptible to nucleophilic attack, particularly hydrolysis. N-acylimidazoles are known to be reactive acylating agents, and their stability is a central theme of this guide.[6] Their reactivity is significantly influenced by steric and electronic factors of the acyl and imidazole components.[6][7]

Predicted Solubility Behavior

The solubility of 2-(1H-Imidazole-1-carbonyl)pyrazine is expected to be highly dependent on the pH of the medium.[8][9][10][11]

-

Acidic pH: In acidic conditions (pH < ~7), the imidazole nitrogen (N-3) and potentially the pyrazine nitrogens can become protonated. The resulting cationic species will have significantly enhanced aqueous solubility due to the favorable ion-dipole interactions with water.[3][9]

-

Neutral to Basic pH: As the pH increases, the molecule will exist predominantly in its neutral form. Its solubility in this range will be governed by its intrinsic, or thermodynamic, solubility, which is likely to be lower than in acidic media.

-

Strongly Basic pH: At very high pH, the potential for deprotonation of the imidazole N-1 proton exists, which could form an anionic species and potentially increase solubility, although hydrolysis is likely to be a competing and dominant process.

The presence of two heterocyclic rings suggests that the molecule will have some degree of polarity, making it likely soluble in polar organic solvents.[1][2]

Aqueous Solubility Determination: A pH-Dependent Protocol

A thorough understanding of aqueous solubility across a range of pH values is critical for predicting in vivo dissolution and for the development of parenteral formulations.[3]

Experimental Rationale

The choice of a shake-flask method (specifically, a modification of the method described by Higuchi and Connors) is based on its ability to determine thermodynamic equilibrium solubility, providing a "gold standard" measurement. The use of a broad range of pH buffers is essential to map the solubility profile and identify the pH of minimum and maximum solubility, which informs salt form selection and formulation strategies.

Step-by-Step Protocol: Equilibrium Solubility Measurement

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate, acetate) covering a pH range from 2 to 10. The use of buffers with low ionic strength is recommended initially to minimize the "salting-out" effect.[9]

-

Sample Preparation: Add an excess amount of 2-(1H-Imidazole-1-carbonyl)pyrazine to vials containing each buffer. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours). A preliminary kinetic study should be performed to determine the time required to reach equilibrium.

-

Phase Separation: Separate the solid phase from the supernatant by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step, which could alter the solubility.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Verification: Measure the pH of the supernatant after equilibration to ensure it has not shifted significantly.

Data Presentation

The results should be presented in a table and graphically as a pH-solubility profile.

| pH of Buffer | Measured Final pH | Solubility (mg/mL) | Standard Deviation |

| 2.0 | 2.1 | Value | Value |

| 4.0 | 4.0 | Value | Value |

| 6.0 | 6.1 | Value | Value |

| 7.4 | 7.4 | Value | Value |

| 8.0 | 8.0 | Value | Value |

| 10.0 | 9.9 | Value | Value |

Table 1: Example of pH-dependent solubility data for 2-(1H-Imidazole-1-carbonyl)pyrazine.

Caption: Workflow for pH-dependent solubility determination.

Stability Assessment: A Multi-faceted Approach

The stability of 2-(1H-Imidazole-1-carbonyl)pyrazine is paramount for determining its shelf-life, storage conditions, and potential degradation products. The N-acylimidazole linkage is the most probable site of instability.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[12][13][14] These studies involve subjecting the compound to conditions more severe than those expected during storage.[13]

3.1.1. Rationale for Stress Conditions

The choice of stressors is guided by ICH Q1A(R2) and the chemical nature of the molecule.[12]

-

Acid and Base Hydrolysis: The N-acylimidazole bond is susceptible to hydrolysis.[6] Acid-catalyzed hydrolysis likely involves protonation of the imidazole ring, making the carbonyl carbon more electrophilic.[15] Base-catalyzed hydrolysis involves direct nucleophilic attack of hydroxide ions on the carbonyl carbon.[6][16] A pH-rate profile will reveal the pH of maximum stability.

-

Oxidation: The imidazole and pyrazine rings, while aromatic, can be susceptible to oxidation, especially in the presence of radical initiators or strong oxidizing agents.[13]

-

Photolysis: Aromatic heterocyclic systems can absorb UV or visible light, leading to photochemical degradation.[17][18] ICH Q1B guidelines provide a standardized approach to photostability testing.[17][19][20][21]

-

Thermal Stress: Elevated temperatures are used to accelerate thermally induced degradation pathways.

3.1.2. Experimental Protocols for Forced Degradation

A common starting point is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[14]

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).

-

Add HCl to a final concentration of 0.1 N.

-

Heat at an elevated temperature (e.g., 60-80 °C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Base Hydrolysis:

-

Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH.

-

Conduct initial experiments at room temperature due to the high reactivity of N-acylimidazoles to base.[6]

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3-30%).

-

Store at room temperature and sample over time.

-

-

Photolytic Degradation:

-

Thermal Degradation:

-

Store the solid compound at an elevated temperature (e.g., 80 °C) with and without humidity.

-

Analyze at appropriate time intervals.

-

3.1.3. Anticipated Degradation Products

The primary degradation pathway is expected to be the hydrolysis of the N-acylimidazole bond to yield pyrazine-2-carboxylic acid and imidazole.

Caption: Logical relationship in forced degradation studies.

Long-Term Stability Studies

Once a stability-indicating method is established, formal stability studies under ICH-prescribed conditions (e.g., 25 °C/60% RH, 40 °C/75% RH) should be initiated to determine the retest period or shelf life of the drug substance.

Analytical Methodologies

A robust, validated, stability-indicating analytical method is the cornerstone of any solubility and stability study.

-

Chromatography: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar degradation products.

-

Detection: UV detection at a wavelength of maximum absorbance for 2-(1H-Imidazole-1-carbonyl)pyrazine. A photodiode array (PDA) detector is highly recommended to assess peak purity and to help identify degradation products.

-

Conclusion: A Roadmap to Comprehensive Understanding

This guide provides a comprehensive roadmap for the rigorous characterization of the solubility and stability of 2-(1H-Imidazole-1-carbonyl)pyrazine. By integrating fundamental chemical principles with established pharmaceutical development methodologies, researchers can proactively identify potential liabilities and develop strategies to mitigate them. The N-acylimidazole linkage represents the most significant stability challenge, with hydrolysis being the primary anticipated degradation pathway. The pH-dependent solubility will be a critical factor in formulation design. The protocols and rationales presented herein offer a robust framework for generating the high-quality data necessary to advance a promising compound through the development pipeline.

References

-

ResearchGate. (n.d.). Stability Studies of N‐Acylimidazoles | Request PDF. Retrieved February 19, 2026, from [Link]

-

Khan Academy. (n.d.). pH and solubility. Retrieved February 19, 2026, from [Link]

- Fife, T. H., & Pujari, M. P. (1988). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 110(23), 7790-7796.

-

ACS Publications. (2025, October 14). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research. Retrieved February 19, 2026, from [Link]

-

askIITians. (2025, March 11). How does pH affect solubility? Retrieved February 19, 2026, from [Link]

- Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 75(8), 1093-1098.

-

Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. Retrieved February 19, 2026, from [Link]

-

ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved February 19, 2026, from [Link]

-

OUCI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

- Palamar, A. et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.

-

Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved February 19, 2026, from [Link]

- Fife, T. H., Natarajan, R., & Werner, M. H. (1987). Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles. The Journal of Organic Chemistry, 52(5), 740–745.

-

ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2023, January 1). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

-

Pharmaceutical Technology. (2026, February 9). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved February 19, 2026, from [Link]

-

RSC Publishing. (n.d.). Micellar effects upon the acid hydrolysis of N-acylimidazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 19, 2026, from [Link]

-

Binder World. (2025, April 10). In the right light: What ICH photostability tests are all about. Retrieved February 19, 2026, from [Link]

-

Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved February 19, 2026, from [Link]

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved February 19, 2026, from [Link]

-

Therapeutic Goods Administration (TGA). (2025, January 17). ICH Topic Q1B - Photostability testing of new active substances and medicinal products. Retrieved February 19, 2026, from [Link]

-

FDA. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved February 19, 2026, from [Link]

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 19, 2026, from [Link]

-

RSC Publishing. (2016, May 23). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. Retrieved February 19, 2026, from [Link]

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

-

ACS Publications. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Retrieved February 19, 2026, from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Retrieved February 19, 2026, from [Link]

-

International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved February 19, 2026, from [Link]

-

EFSA Journal. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (n.d.). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved February 19, 2026, from [Link]

-

UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved February 19, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. Retrieved February 19, 2026, from [Link]

-

MDPI. (2009, August 10). Synthesis and Characterization of a Novel 2-Pyrazoline. Retrieved February 19, 2026, from [Link]

-

RSC Publishing. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Retrieved February 19, 2026, from [Link]

-

RSC Advances. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved February 19, 2026, from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process. Retrieved February 19, 2026, from [Link]

-

MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

-

PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved February 19, 2026, from [Link]

-